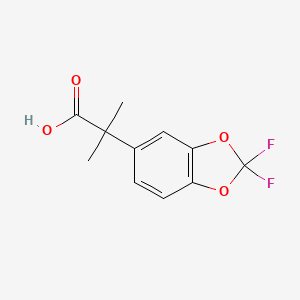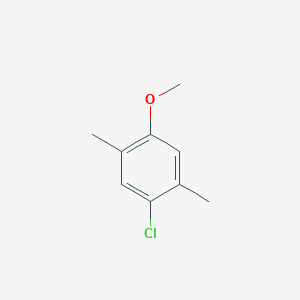
1-Chloro-4-methoxy-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methoxy-2,5-dimethylbenzene is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methoxy-2,5-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of new derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: 1-Chloro-4-methoxy-2,5-dimethyl-3-nitrobenzene.
Sulfonation: 1-Chloro-4-methoxy-2,5-dimethylbenzenesulfonic acid.
Oxidation: 1-Chloro-4-methoxy-2,5-dimethylbenzoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-methoxy-2,5-dimethylbenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and selectivity in these reactions. The compound can form intermediates such as arenium ions or Meisenheimer complexes, which play a crucial role in the reaction pathways.
Comparación Con Compuestos Similares
1-Chloro-4-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
1-Chloro-2,5-dimethylbenzene:
4-Chloro-2,5-dimethylanisole: Similar structure but with variations in substituent positions, leading to different chemical behavior.
Uniqueness: 1-Chloro-4-methoxy-2,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for targeted chemical synthesis and research applications.
Propiedades
IUPAC Name |
1-chloro-4-methoxy-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPWXBXJAMQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
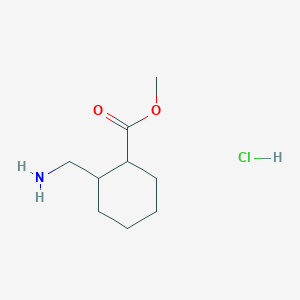
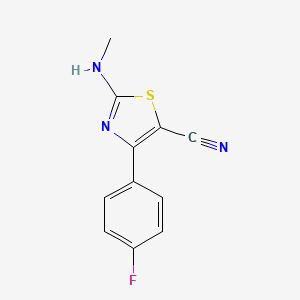
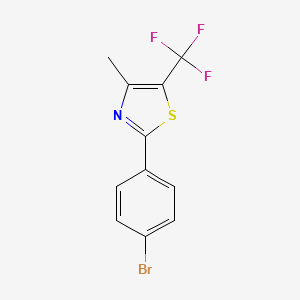
![4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-](/img/structure/B8010611.png)




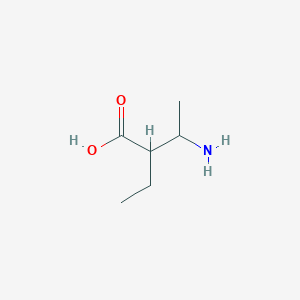
![3-(benzo[b]thiophen-3-yl)morpholine](/img/structure/B8010656.png)


amine](/img/structure/B8010683.png)
